(4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanone
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Overview
Description
(4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanone is a chemical compound with the molecular formula C13H6Br3O2 It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities
Mechanism of Action
Mode of Action
It’s known that benzofuran derivatives can interact with their targets in various ways, leading to a range of biological effects . For instance, some benzofuran derivatives have been shown to inhibit topoisomerase I, an enzyme that alters DNA supercoiling and is a target for anticancer drugs .
Biochemical Pathways
Benzofuran derivatives have been found to impact a variety of biochemical pathways due to their interaction with multiple targets .
Result of Action
Benzofuran derivatives have been shown to exhibit a wide range of biological activities, including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antihiv, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-alzheimer’s, vasodilating and hypotensive, and antiarrhythmic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanone typically involves the reaction of 4-bromobenzoyl chloride with 5,7-dibromo-2-hydroxybenzofuran in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms on the benzofuran ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.
Scientific Research Applications
(4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.
Comparison with Similar Compounds
Similar Compounds
(4,5-Dibromo-2-phenylbenzofuran): Similar in structure but lacks the methanone group.
(4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanone oxime: An oxime derivative of the compound with different chemical properties.
Uniqueness
This compound is unique due to the presence of both bromine atoms and the methanone group, which confer distinct chemical reactivity and potential biological activity. This combination of features makes it a valuable compound for various research applications.
Properties
IUPAC Name |
(4-bromophenyl)-(5,7-dibromo-1-benzofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Br3O2/c16-10-3-1-8(2-4-10)14(19)13-6-9-5-11(17)7-12(18)15(9)20-13/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRTYRYBZLXLGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC3=CC(=CC(=C3O2)Br)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Br3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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